Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Overview
Description
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. It is a colorless to pale yellow liquid with a slight almond odor. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This approach allows for the efficient synthesis of alkyl and aryl substituted benzaldehydes .
Chemical Reactions Analysis
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include organometallic compounds, aluminum hemiaminals, and other nucleophilic reagents . The major products formed from these reactions are typically substituted benzaldehydes .
Scientific Research Applications
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industrial sector, particularly in the production of fragrances and flavorings .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions with various biomolecules . This reactivity underlies its effectiveness in chemical synthesis and its potential bioactivity in pharmaceutical applications .
Comparison with Similar Compounds
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be compared to other similar compounds such as 4-(2-methoxyethoxy)-benzaldehyde and 4-[(2-methoxyethoxy)ethoxy]benzaldehyde . These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique combination of the methoxyethoxy group in Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- distinguishes it from its analogs and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
4-(2-methoxyethoxymethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWFLJIBDNUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464731 | |
Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117942-41-3 | |
Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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